N-(2-methylthioethyl)trifluoroacetamide

Description

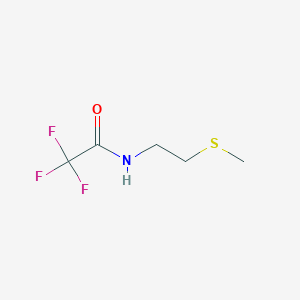

N-(2-Methylthioethyl)trifluoroacetamide is a trifluoroacetamide derivative characterized by a 2-methylthioethyl (-CH₂CH₂SCH₃) substituent on the nitrogen atom. This compound belongs to a broader class of trifluoroacetamides, which are widely utilized in organic synthesis, pharmaceuticals, and analytical chemistry (e.g., as derivatization agents in gas chromatography–mass spectrometry (GC–MS)) .

Properties

Molecular Formula |

C5H8F3NOS |

|---|---|

Molecular Weight |

187.19 g/mol |

IUPAC Name |

2,2,2-trifluoro-N-(2-methylsulfanylethyl)acetamide |

InChI |

InChI=1S/C5H8F3NOS/c1-11-3-2-9-4(10)5(6,7)8/h2-3H2,1H3,(H,9,10) |

InChI Key |

ZTNUCKSQJANOAC-UHFFFAOYSA-N |

Canonical SMILES |

CSCCNC(=O)C(F)(F)F |

Origin of Product |

United States |

Scientific Research Applications

Analytical Chemistry Applications

One of the primary applications of N-(2-methylthioethyl)trifluoroacetamide is in gas chromatography-mass spectrometry (GC-MS) . It is used as a silylating reagent to form volatile derivatives, which facilitates the analysis of various compounds, including:

- Steroid Hormones: It has been employed in the detection and quantification of steroid hormones such as 17-alpha-ethynylestradiol and estrone through improved silylation procedures .

- Environmental Analysis: The compound has been utilized in methods for determining organic UV filters and drugs of abuse in environmental samples. Its derivatization capabilities enhance the sensitivity and specificity of GC-MS analyses .

Pharmaceutical Applications

In the pharmaceutical industry, this compound serves as a pharmaceutical intermediate . Its role as a metabolite in drug metabolism studies has been documented, particularly concerning compounds like Famprofazone . Furthermore, it has potential applications in developing new medications due to its structural similarity to biologically active molecules.

Organic Synthesis

This compound is also significant in organic synthesis. It can be used to synthesize various thioacetamides and sulfinylacetamides through coupling reactions with thioglycolic acid and other reagents. This versatility makes it a valuable building block for creating more complex organic molecules .

Case Study 1: Detection of Steroid Hormones

A study demonstrated the effective use of this compound for the simultaneous detection of steroid hormones in environmental samples. The derivatization process improved the detection limits significantly compared to traditional methods, showcasing its effectiveness in analytical applications .

Case Study 2: Synthesis of Thioacetamides

Research involving the synthesis of various thioacetamides highlighted the utility of this compound as a key reagent. The study outlined several synthetic pathways that utilized this compound to achieve high yields of desired products under optimized conditions .

Comparison with Similar Compounds

Substituent Variations and Structural Features

The primary distinction among trifluoroacetamide analogs lies in the substituent attached to the nitrogen atom. Below is a comparative analysis of key compounds:

Physicochemical Properties

- Polarity and Solubility :

- Hydrogen Bonding :

Reactivity and Functional Utility

- Derivatization Efficiency :

- Biological Activity: Bulky aromatic substituents (e.g., N-(4-cyanophenyl)) enhance binding affinity to biological targets, as seen in kinase inhibitors . The thioether group in this compound may confer antioxidant properties or participate in sulfur-mediated redox reactions.

Key Research Findings

- Synthetic Accessibility :

- Thermal Stability :

- Thioether-containing trifluoroacetamides exhibit higher thermal stability (decomposition >200°C) compared to hydroxyl or amine-substituted analogs (<150°C) .

Preparation Methods

Reaction Mechanism and Stoichiometry

The most straightforward route involves reacting 2-methylthioethylamine with trifluoroacetic anhydride (TFAA) in a 1:1 molar ratio. The amine’s nucleophilic nitrogen attacks the electrophilic carbonyl carbon of TFAA, displacing the trifluoroacetate anion and forming the amide bond. A base such as triethylamine (TEA) is typically added to neutralize the generated trifluoroacetic acid (TFA), shifting the equilibrium toward product formation.

Procedure and Conditions

In a representative protocol:

-

Reagent Setup : 2-Methylthioethylamine (1.0 equiv, 10 mmol) and TEA (1.2 equiv) are dissolved in anhydrous dichloromethane (DCM, 50 mL) under nitrogen.

-

Acylation : TFAA (1.1 equiv) is added dropwise at 0°C to minimize exothermic side reactions.

-

Reaction Progress : The mixture is stirred at room temperature for 6–8 hours, monitored by TLC (hexane:ethyl acetate, 3:1).

-

Workup : The solution is washed sequentially with 1M HCl (2 × 30 mL), saturated NaHCO₃ (2 × 30 mL), and brine (30 mL).

-

Purification : The organic layer is dried over MgSO₄, filtered, and concentrated. The crude product is distilled under reduced pressure (bp 52–54°C at 40 mmHg) to yield colorless N-(2-methylthioethyl)trifluoroacetamide.

Yield : 85–92%

Purity : ≥98% (GC-MS analysis)

Carbodiimide-Mediated Coupling

Activation Strategies

For scenarios requiring milder conditions, carbodiimides like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) or N,N′-carbonyldiimidazole (CDI) activate trifluoroacetic acid for amide bond formation. This method avoids highly reactive anhydrides and is preferable for acid-sensitive substrates.

Stepwise Synthesis

-

Acid Activation : Trifluoroacetic acid (1.0 equiv) and CDI (1.2 equiv) are stirred in tetrahydrofuran (THF) at 0°C for 30 minutes.

-

Amine Addition : 2-Methylthioethylamine (1.0 equiv) is added, and the reaction is warmed to 25°C for 12 hours.

-

Quenching and Isolation : The mixture is diluted with ethyl acetate (50 mL), washed with 5% citric acid (2 × 20 mL) and water (20 mL), then dried and concentrated.

-

Chromatography : Purification via flash chromatography (silica gel, 5% MeOH/DCM) affords the product.

Yield : 78–85%

Advantage : Reduced risk of over-acylation compared to TFAA methods.

Solvent-Dependent Optimization

Role of Trifluoroacetic Acid (TFA) as Solvent

Adapting protocols from thioacetamide syntheses, TFA serves dual roles as solvent and catalyst in coupling reactions. For example:

-

Reaction Setup : 2-Mercapto-N-methylacetamide (1.0 equiv) and 2-methylthioethyl bromide (1.1 equiv) are refluxed in TFA (10 vol) for 24 hours.

-

Distillation : After TFA removal in vacuo, the residue is distilled to isolate the product.

Yield : 70–80%

Challenge : Requires careful handling due to TFA’s corrosivity.

Hydrocarbon Solvents for Scalability

Benzene or hexane diluents, as described in silylation reactions, can mitigate exotherms in large-scale syntheses. However, their use necessitates stringent moisture control to prevent hydrolysis.

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantage |

|---|---|---|---|---|

| Direct Acylation (TFAA) | DCM, 25°C, 6–8 h | 85–92 | ≥98 | High yield, simplicity |

| CDI-Mediated Coupling | THF, 25°C, 12 h | 78–85 | ≥95 | Mild conditions, fewer side reactions |

| TFA Solvent Method | Reflux, 24 h | 70–80 | ≥90 | No additional catalyst |

Notes :

-

TFAA-based methods are optimal for industrial-scale production due to shorter reaction times.

-

CDI activation is preferred for lab-scale synthesis requiring high functional group tolerance.

Q & A

Q. What is a reliable synthetic route for N-(2-methylthioethyl)trifluoroacetamide?

A common method involves reacting 2-methylthioethylamine with trifluoroacetic anhydride (TFAA) under anhydrous conditions. This reaction typically proceeds via nucleophilic acylation, where the amine attacks the electrophilic carbonyl carbon of TFAA. Key steps include:

- Maintaining a stoichiometric ratio (1:1.1 amine:TFAA) in an inert solvent (e.g., dichloromethane).

- Cooling the reaction mixture to 0–5°C to control exothermicity.

- Purification via vacuum distillation or recrystallization from ethanol/water .

Q. Which analytical techniques are optimal for characterizing this compound?

- NMR Spectroscopy : H and F NMR are critical for confirming the methylthioethyl chain and trifluoroacetamide group. Deuterated chloroform (CDCl) is preferred due to its compatibility with fluorine signals .

- GC-MS : Electron ionization (EI) at 70 eV can identify fragmentation patterns, such as the loss of the methylthioethyl group (m/z 114, [FCC(OH)NH]) .

- Polar Surface Area Calculation : Software like ChemAxon predicts topological polar surface area (TPSA) based on hydrogen-bonding groups, aiding solubility assessments .

Q. How do hydrogen-bonding properties influence its reactivity?

The compound has 1 hydrogen-bond donor (N–H) and 4 acceptors (C=O and three F atoms). This impacts solubility in polar solvents (e.g., DMSO) and interactions in catalytic systems. Experimental validation via IR spectroscopy (N–H stretch at ~3300 cm) is recommended .

Q. What purification strategies are effective for this compound?

- Liquid-Liquid Extraction : Use ethyl acetate/water to remove unreacted TFAA or amine.

- Crystallization : Ethanol/water mixtures yield high-purity crystals due to the compound’s moderate polarity .

- Column Chromatography : Silica gel with a hexane/ethyl acetate gradient (4:1 to 1:1) resolves byproducts .

Advanced Research Questions

Q. How can contradictions in NMR data be resolved?

Contradictions (e.g., unexpected splitting or integration) may arise from solvent impurities or dynamic effects. Strategies include:

Q. What mechanistic insights explain byproduct formation during synthesis?

Byproducts like N-(2-methylthioethyl)acetamide (non-fluorinated) may form due to incomplete trifluoroacetylation. Monitor reaction progress via TLC (hexane/ethyl acetate 9:1) and optimize TFAA stoichiometry. Evidence from bromination reactions suggests steric hindrance or competing nucleophilic pathways could also play a role .

Q. How does the methylthio group affect derivatization in GC-MS analysis?

The methylthio (–SCH) group increases electron density, potentially altering silylation efficiency. Compare derivatization agents like BSTFA (N,O-bis(trimethylsilyl)trifluoroacetamide) and MTBSTFA (tert-butyldimethylsilyl). MTBSTFA may provide better stability for sulfur-containing analytes .

Q. What fragmentation pathways dominate in EI-MS?

The McLafferty rearrangement is prominent, leading to cleavage of the N–C bond and formation of [FCC(OH)NH] (m/z 114). Secondary fragments include [CHSCHCH] (m/z 91) and [CF] (m/z 69). Compare with N-alkyl trifluoroacetamide standards for confirmation .

Q. How to evaluate thermal stability for storage and handling?

Perform thermogravimetric analysis (TGA) under nitrogen. Decomposition onset temperatures >150°C suggest room-temperature stability. Store in amber vials at –20°C to prevent hydrolysis, as trifluoroacetamides are sensitive to moisture .

Q. Can this compound serve as a precursor for bioactive analogs?

Yes. The trifluoroacetamide group enhances metabolic stability, as seen in antimicrobial triazoloquinazoline derivatives. Modify the methylthioethyl chain via alkylation or oxidation (e.g., to sulfoxide) and test activity in bacterial growth inhibition assays .

Data Contradiction Analysis Example :

If GC-MS detects a higher molecular ion than expected, consider:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.